Quinoxaline-5-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Quinoxaline-5-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Quinoxaline-5-sulfonyl Chloride
Quinoxaline-5-sulfonyl chloride is a key intermediate in the synthesis of a diverse range of quinoxaline-based sulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry. Possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, these molecules are at the forefront of novel therapeutic development. This technical guide provides a detailed overview of the chemical properties, reactivity, and synthetic utility of quinoxaline-5-sulfonyl chloride, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
Quinoxaline-5-sulfonyl chloride is a solid, typically appearing as a powder, with a molecular formula of C₈H₅ClN₂O₂S.[1] While a specific melting point for this isomer is not widely reported, it is expected to be a stable solid at room temperature. The structural and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂S | [1] |
| Molecular Weight | 228.65 g/mol | [1] |
| CAS Number | 844646-88-4 | [1] |
| Appearance | Solid, Powder | [2] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in many organic solvents such as DMSO, DMF, dichloromethane, and chloroform. Limited solubility in non-polar solvents like hexane. | [3] |
Spectral Data
The structural elucidation of quinoxaline-5-sulfonyl chloride and its derivatives relies on standard spectroscopic techniques. Below is a summary of expected spectral characteristics based on analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons of the quinoxaline ring are expected in the range of δ 7.5-9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the position of the sulfonyl chloride group. |
| ¹³C NMR | Aromatic carbons of the quinoxaline ring will appear in the region of δ 120-155 ppm. The carbon attached to the sulfonyl chloride group will be significantly deshielded. |
| FT-IR (cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. |
Reactivity and Synthetic Applications
The primary reactivity of quinoxaline-5-sulfonyl chloride is centered around the highly electrophilic sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of the synthesis of a vast library of biologically active quinoxaline sulfonamide derivatives.
The general reaction proceeds via the attack of the nucleophilic amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Beyond simple amines, quinoxaline-5-sulfonyl chloride can also react with other nucleophiles such as alcohols and phenols, although these reactions are less commonly reported in the context of drug discovery.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of quinoxaline-5-sulfonyl chloride. The following protocols provide a comprehensive guide for its preparation and subsequent reaction to form a representative sulfonamide.
Protocol 1: Synthesis of Quinoxaline-5-sulfonyl Chloride
This protocol describes a general method for the synthesis of quinoxaline-5-sulfonyl chloride from a quinoxaline precursor.
Materials:
-
Quinoxaline
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with quinoxaline dissolved in a minimal amount of dry dichloromethane.
-
The flask is cooled in an ice bath to 0-5 °C.
-
Chlorosulfonic acid (typically 3-5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate, quinoxaline-5-sulfonyl chloride, is collected by vacuum filtration.
-
The solid is washed with cold water until the washings are neutral to pH paper.
-
The product is dried under vacuum to yield the crude quinoxaline-5-sulfonyl chloride, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.
Protocol 2: Synthesis of N-Aryl-quinoxaline-5-sulfonamide
This protocol details the synthesis of a representative N-aryl-quinoxaline-5-sulfonamide from quinoxaline-5-sulfonyl chloride.
Materials:
-
Quinoxaline-5-sulfonyl chloride
-
Substituted aniline
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted aniline in dry DCM or THF, an equimolar amount of pyridine or triethylamine is added.
-
The mixture is stirred at room temperature, and a solution of quinoxaline-5-sulfonyl chloride in the same solvent is added dropwise.
-
The reaction is stirred at room temperature for a period of 2-6 hours, with progress monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure N-aryl-quinoxaline-5-sulfonamide.
Signaling Pathways and Biological Targets
Quinoxaline sulfonamides have been identified as potent inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target.[4] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Inhibition of specific CA isoforms, such as CA IX which is overexpressed in many tumors, is a validated strategy in cancer therapy.[4]
The sulfonamide moiety of the quinoxaline derivative coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis.
Caption: Inhibition of Carbonic Anhydrase IX by Quinoxaline Sulfonamides.
Conclusion
Quinoxaline-5-sulfonyl chloride serves as a versatile and indispensable building block in the synthesis of medicinally important quinoxaline sulfonamides. Its reactivity, primarily driven by the sulfonyl chloride group, allows for the straightforward introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. A thorough understanding of its chemical properties, synthetic protocols, and biological targets is paramount for the rational design and development of novel quinoxaline-based therapeutics. This guide provides a foundational resource for researchers to leverage the full potential of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
